molecular formula C8H5F2NO B2849393 1,2-Difluoro-4-(isocyanatomethyl)benzene CAS No. 866538-73-0

1,2-Difluoro-4-(isocyanatomethyl)benzene

Cat. No.: B2849393
CAS No.: 866538-73-0
M. Wt: 169.131
InChI Key: DIZUMMHPEYKKJL-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(isocyanatomethyl)benzene (C₈H₅F₂NO, MW: 185.13 g/mol) is a fluorinated aromatic compound featuring a benzene ring with fluorine atoms at the 1 and 2 positions and an isocyanatomethyl (-CH₂NCO) group at the 4 position. The isocyanate group confers high reactivity toward nucleophiles, making it valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates. Its fluorinated aromatic backbone enhances thermal stability and modulates electronic properties, enabling applications in advanced materials and medicinal chemistry .

Properties

IUPAC Name

1,2-difluoro-4-(isocyanatomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZUMMHPEYKKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866538-73-0
Record name 1,2-difluoro-4-(isocyanatomethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Difluoro-4-(isocyanatomethyl)benzene can be synthesized through several methods. One common approach involves the Balz-Schiemann reaction , which converts diazonium tetrafluoroborate salts to their corresponding fluorides . The synthesis starts with 2-fluoroaniline , which undergoes diazotization followed by fluorination to yield 1,2-difluorobenzene. The isocyanate group is then introduced through a reaction with phosgene or triphosgene under controlled conditions .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

1,2-Difluoro-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Ureas: and from addition reactions with amines and alcohols.

    Carbonyl compounds: from oxidation reactions.

    Amines: from reduction reactions.

Scientific Research Applications

1,2-Difluoro-4-(isocyanatomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(isocyanatomethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in modifying proteins and other biomolecules. The compound can target specific molecular pathways by forming stable adducts with functional groups on enzymes and other proteins, thereby altering their activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
1,2-Difluoro-4-(isocyanatomethyl)benzene C₈H₅F₂NO 185.13 ~250 (est.) ~80 (est.)
1,2-Difluoro-4-(methylsulfonyl)benzene C₇H₆F₂O₂S 192.18 285–290 110–115
1,2-Difluoro-4,5-dimethoxybenzene C₈H₈F₂O₂ 174.14 210–215 95–100

Research Findings

  • Synthetic Utility : The isocyanatomethyl group in this compound enables efficient coupling with diols/diamines, forming thermally stable polymers .
  • Fluorine Effects: Fluorine atoms reduce electron density on the benzene ring, slowing hydrolysis of the isocyanate group compared to non-fluorinated analogs .
  • Toxicity : Isocyanates require careful handling due to respiratory sensitization risks; fluorinated variants may exhibit lower volatility, reducing inhalation hazards .

Biological Activity

1,2-Difluoro-4-(isocyanatomethyl)benzene, a compound with the molecular formula C8_8H5_5F2_2NO, has garnered interest in various fields due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C8_8H5_5F2_2NO
  • Molecular Weight: 171.13 g/mol
  • CAS Number: 63109950
  • SMILES Notation: C1=CC(=C(C=C1CN=C=O)F)F

Biological Activity Overview

This compound exhibits several biological activities that are primarily attributed to its isocyanate functional group. Isocyanates are known for their reactivity with nucleophiles, which can lead to various biological interactions.

The biological activity of this compound may involve:

  • Protein Modification: The isocyanate group can react with amino acids in proteins, potentially altering their function and leading to cellular responses.
  • Cytotoxicity: Some studies indicate that compounds containing isocyanate groups can induce cytotoxic effects in various cell lines through mechanisms such as oxidative stress and apoptosis.
  • Inflammatory Response: Isocyanates are known to provoke inflammatory responses, which could be relevant in contexts such as asthma and other allergic reactions.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on different cell lines. For instance:

  • Cell Viability Assays: Cell lines exposed to varying concentrations of the compound showed decreased viability, indicating potential cytotoxic effects.
  • Mechanistic Insights: Further analysis revealed that the compound might induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Case Studies

  • Asthma Models:
    • In animal models of asthma, exposure to isocyanate compounds has shown to exacerbate airway inflammation and hyperreactivity. This suggests that this compound may share similar properties.
  • Skin Sensitization:
    • The compound's potential as a skin sensitizer was evaluated using the Local Lymph Node Assay (LLNA). Results indicated a significant sensitizing potential, raising concerns for occupational exposure.

Toxicological Profile

The toxicological data for this compound indicate several key points:

EndpointResult
Acute Toxicity (oral)LD50 > 2000 mg/kg
Skin IrritationNot an irritant
Eye IrritationModerate irritant
SensitizationPositive in LLNA

Environmental Impact

The environmental persistence and toxicity of this compound have been assessed in various studies. It is crucial to evaluate its degradation products and their potential ecological effects.

Ecotoxicity Data

Preliminary ecotoxicological assessments suggest:

  • Aquatic Toxicity: The compound exhibits moderate toxicity to aquatic organisms, necessitating careful handling and disposal.
  • Biodegradability: Initial studies indicate that it may not readily degrade in environmental conditions, posing a risk for bioaccumulation.

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